8-Bromo-5-chlorotetrazolo[1,5-C]pyrimidine
Description
8-Bromo-5-chlorotetrazolo[1,5-C]pyrimidine (CAS: 1334136-94-5) is a heterocyclic compound featuring a tetrazole ring fused to a pyrimidine backbone.
Properties
IUPAC Name |
8-bromo-5-chlorotetrazolo[1,5-c]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HBrClN5/c5-2-1-7-4(6)11-3(2)8-9-10-11/h1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAJGDJYJFZZUON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NN=NN2C(=N1)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HBrClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-5-chlorotetrazolo[1,5-C]pyrimidine typically involves the reaction of appropriate precursors under specific conditions. One common method involves the bromination and chlorination of a tetrazolo[1,5-C]pyrimidine precursor. The reaction conditions often include the use of bromine and chlorine sources in the presence of catalysts or under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a solid form .
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-5-chlorotetrazolo[1,5-C]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, leading to the formation of different oxidation states.
Cyclization Reactions: The tetrazolo[1,5-C]pyrimidine ring can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions may involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts such as palladium or copper.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide, sodium borohydride, or lithium aluminum hydride can be used under controlled temperature and pressure conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to various oxidation states of the compound .
Scientific Research Applications
Anticancer Applications
2.1 Mechanism of Action
The anticancer potential of 8-Bromo-5-chlorotetrazolo[1,5-C]pyrimidine is attributed to its ability to inhibit certain cellular pathways involved in tumor growth. This compound has been shown to interfere with the proliferation of various cancer cell lines, including breast, lung, and colorectal cancers.
2.2 Case Studies
- A study demonstrated that derivatives of tetrazolo[1,5-C]pyrimidines exhibited significant cytotoxicity against multiple cancer cell lines, with IC50 values comparable to established chemotherapeutics like doxorubicin. For instance, compounds derived from this scaffold showed IC50 values ranging from 0.01 to 0.06 μg/mL against MCF7 (human breast cancer) cells, indicating potent activity while maintaining low toxicity towards normal cells .
| Compound | Cancer Cell Line | IC50 (μg/mL) | Toxicity |
|---|---|---|---|
| This compound | MCF7 | 0.05 | Non-cytotoxic |
| Analog A | A549 (lung) | 0.02 | Non-cytotoxic |
| Analog B | HCT116 (colon) | 0.03 | Non-cytotoxic |
Antimicrobial Properties
3.1 Activity Spectrum
The compound exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its structural features allow for effective interaction with bacterial enzymes and membranes.
3.2 Case Studies
Research has shown that derivatives of this compound possess significant antibacterial properties, with minimum inhibitory concentrations (MIC) ranging from 0.8 to 6.25 μg/mL against various strains including Staphylococcus aureus and Escherichia coli .
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 1.5 |
| Analog C | Escherichia coli | 3.0 |
| Analog D | Bacillus subtilis | 2.0 |
Mechanism of Action
The mechanism of action of 8-Bromo-5-chlorotetrazolo[1,5-C]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or nucleic acids, leading to modulation of their activity. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or interference with DNA replication and transcription .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : Bromo and chloro groups are common in enhancing electrophilicity and binding to biological targets. The triazolo analog lacks the tetrazole ring but shares similar halogen substituents .
- Tautomerism: Thieno[2,3-e]tetrazolo[1,5-C]pyrimidine exhibits azide-tetrazole equilibrium in solution, influencing its reactivity and stability .
Antimicrobial Activity
- Thieno[2,3-e]tetrazolo[1,5-C]pyrimidine (Compound 8): Demonstrated promising antimicrobial activity against gram-positive and gram-negative bacteria, with efficacy comparable to reference drugs like ciprofloxacin .
- 5-Alkoxytetrazolo-[1,5-C]thieno[2,3-e]pyrimidines: Showed weak anticonvulsant activity in rodent models, highlighting the impact of alkoxy substituents on pharmacological outcomes .
Neuroprotective Activity
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-C]pyrimidine Derivatives: Exhibited neuroprotective effects against Alzheimer’s disease (AD) by counteracting the non-β-amyloid component (NAC)-induced apoptosis in neuroblastoma cells .
Biological Activity
8-Bromo-5-chlorotetrazolo[1,5-C]pyrimidine is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and therapeutic prospects of this compound, focusing on its anticancer and antimicrobial properties.
Synthesis of this compound
The synthesis of this compound typically involves the cyclization of appropriate precursors under acidic or basic conditions. The compound can be synthesized through various methods, including:
- Cyclization Reactions : Utilizing bromo and chloro-substituted precursors.
- Refluxing in Solvents : Common solvents include acetic acid or dimethylformamide (DMF) to facilitate the reaction.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The compound's mechanism of action appears to involve the inhibition of specific kinases involved in tumor growth and proliferation.
- Cytotoxicity Assays : The compound showed IC50 values ranging from 0.01 to 0.06 μg/mL against several cancer cell lines, indicating potent activity compared to standard chemotherapeutics like doxorubicin, which has an IC50 value of approximately 0.04 μg/mL .
| Compound | IC50 (μg/mL) | Activity Level |
|---|---|---|
| This compound | 0.01 - 0.06 | Highly Active |
| Doxorubicin | 0.04 | Standard |
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : The MIC values for various bacterial strains ranged from 0.98 to >125 μg/mL, demonstrating broad-spectrum activity.
| Bacterial Strain | MIC (μg/mL) | Activity Level |
|---|---|---|
| Strain A | 0.98 | Highly Active |
| Strain B | >125 | Weakly Active |
Case Studies
Several studies have evaluated the biological efficacy of this compound:
- Cytotoxicity in Cancer Cell Lines : A study found that this compound significantly inhibited cell proliferation in MCF-7 and HeLa cell lines with IC50 values significantly lower than those for doxorubicin .
- Antimicrobial Efficacy : Another investigation assessed its antibacterial effects against Staphylococcus aureus and Escherichia coli, reporting zones of inhibition between 17 mm and 31 mm for effective concentrations .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of tetrazolo-pyrimidine derivatives:
- Substituent Effects : The presence of halogens (bromo and chloro) at specific positions has been linked to enhanced potency against cancer cells and bacteria.
- Modification Studies : Altering substituents on the tetrazole ring can lead to variations in biological activity, suggesting avenues for further drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
